Cinnarizine

Übersicht

Beschreibung

Cinnarizine is a pharmaceutical compound first synthesized by Janssen Pharmaceuticals in 1955. It is primarily used as an antihistaminic drug for the management of vestibular disorders and motion sickness. This compound is known for its ability to block calcium channels, which helps in controlling symptoms such as vertigo, tinnitus, nausea, and vomiting .

Wissenschaftliche Forschungsanwendungen

Cinnarizin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien über Kalziumkanalblocker und deren Wechselwirkungen mit anderen Molekülen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Kalziumhomöostase und seine potenziellen neuroprotektiven Eigenschaften.

Medizin: Weit verbreitet in der Behandlung von vestibulären Störungen, Reisekrankheit und als prophylaktisches Mittel gegen Migräne. .

Industrie: Verwendet in der Formulierung verschiedener pharmazeutischer Produkte, einschließlich Tabletten und Kapseln

5. Wirkmechanismus

Cinnarizin übt seine Wirkungen hauptsächlich durch Blockierung von spannungsgesteuerten Kalziumkanälen vom Typ L und Typ T aus. Diese Hemmung verhindert den Einstrom von Kalziumionen in Zellen, wodurch die Erregbarkeit von Neuronen und glatten Muskelzellen reduziert wird. Cinnarizin bindet auch an Dopamin-D2-Rezeptoren, Histamin-H1-Rezeptoren und muskarinische Acetylcholin-Rezeptoren, was zu seinen antihistaminischen und antiemetischen Eigenschaften beiträgt .

Ähnliche Verbindungen:

Flunarizin: Ein weiterer Kalziumkanalblocker mit einer ähnlichen chemischen Struktur und einem ähnlichen pharmakologischen Profil.

Einzigartigkeit von Cinnarizin: Die einzigartige Kombination aus Kalziumkanalblockierung und antihistaminischen Eigenschaften von Cinnarizin macht es besonders wirksam bei der Behandlung von vestibulären Störungen und Reisekrankheit. Seine Fähigkeit, an mehrere Rezeptortypen zu binden, trägt ebenfalls zu seinen breiten therapeutischen Anwendungen bei .

Wirkmechanismus

Target of Action

Cinnarizine is a specific calcium channel blocker that primarily works on the central vestibular system . It interferes with the signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus . It has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .

Mode of Action

This compound inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . This blockade reduces the influx of calcium ions into the cell, which is necessary for muscle contraction. By preventing this influx, this compound causes the muscle cells to relax .

Biochemical Pathways

This compound affects the calcium ion transport pathway. By blocking the L-type and T-type voltage-gated calcium channels, it inhibits the contractions of vascular smooth muscle cells . This action can lead to vasodilation, particularly in the brain, which may enhance the brain’s oxygen supply . It also interferes with the aldose reductase enzyme activity, which is part of the polyol pathway .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract, albeit relatively slowly . It has a low bioavailability and is extensively metabolized, primarily by the CYP2D6 isoenzyme . The elimination half-life of this compound is about 3-4 hours , and it is excreted via feces (approximately 67%) and urine (approximately 33%) as metabolites .

Result of Action

The primary result of this compound’s action is the relief of symptoms associated with labyrinthine disorders, including vertigo, tinnitus, nystagmus, nausea, and vomiting . It also has a beneficial effect in the chronic treatment of the vertigo and tinnitus associated with Ménière’s disease . Furthermore, this compound has been found to inhibit melanogenesis in mouse B16 melanoma cells .

Action Environment

Environmental factors such as temperature and pH can influence the stability and efficacy of this compound . Additionally, the drug’s action can be affected by the patient’s physiological state, such as the presence of certain diseases or conditions, and the use of other medications .

Biochemische Analyse

Biochemical Properties

Cinnarizine plays a significant role in biochemical reactions by inhibiting the influx of calcium ions into cells. This inhibition occurs through the blocking of L-type and T-type voltage-gated calcium channels . Additionally, this compound interacts with dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors . These interactions contribute to its antihistaminic and vasodilatory effects, making this compound effective in reducing symptoms of vestibular disorders.

Cellular Effects

This compound affects various types of cells and cellular processes. By blocking calcium channels, this compound reduces the contraction of vascular smooth muscle cells, leading to vasodilation . This action increases blood flow and oxygen supply to tissues, particularly in the brain. This compound also influences cell signaling pathways by binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors . These interactions can modulate gene expression and cellular metabolism, contributing to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of calcium influx into cells by blocking L-type and T-type voltage-gated calcium channels . This inhibition reduces the contraction of vascular smooth muscle cells and promotes vasodilation. This compound also binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, modulating their activity and contributing to its antihistaminic and vasodilatory effects . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits variable precipitation rates under different bile salt concentrations, which can impact its oral absorption . Additionally, this compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can maintain its therapeutic effects over extended periods, although its efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can protect against experimentally induced bronchial asthma in rats by restoring respiratory functions and reducing inflammatory cytokines . At high doses, this compound may exhibit toxic or adverse effects, such as drug-induced parkinsonism . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidative metabolism mediated by cytochrome P450 enzymes . The primary metabolic pathways for this compound include ring-hydroxylation and N-desalkylation . These metabolic processes can influence the drug’s bioavailability and therapeutic efficacy. Additionally, this compound’s poor aqueous solubility and pH-dependent solubility can affect its absorption and distribution within the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to exhibit low bioavailability and is primarily excreted through urine and feces . This compound-loaded emulsions have been shown to modify its pharmacokinetics and tissue distribution, resulting in higher levels in the bloodstream and reduced uptake in the lungs and brain . These findings suggest that this compound’s transport and distribution can be influenced by its formulation and administration route.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound’s interactions with calcium channels and receptors are likely to occur at specific cellular compartments, such as the plasma membrane and intracellular organelles These interactions can influence the drug’s therapeutic effects and its ability to modulate cellular processes

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cinnarizin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Diphenylmethylpiperazin mit Cinnamylchlorid umfasst. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat unter Rückflussbedingungen statt. Das Produkt wird dann durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Cinnarizin unter Verwendung von großen Batchreaktoren hergestellt. Das Verfahren umfasst denselben grundlegenden Syntheseweg, ist aber für höhere Ausbeuten und Reinheit optimiert. Die Reaktionsbedingungen werden sorgfältig gesteuert, um eine gleichmäßige Produktqualität zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) -Analyse .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cinnarizin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Cinnarizin kann zu verschiedenen Metaboliten oxidiert werden. Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können Cinnarizin in seine entsprechenden Amin-Derivate umwandeln. Reduktionsmittel wie Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Cinnarizin kann nucleophile Substitutionsreaktionen eingehen, bei denen der Piperazinring durch verschiedene Nucleophile modifiziert wird

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

Substitution: Nucleophile wie Amine, Alkohole und Thiole, oft in Gegenwart eines Katalysators

Hauptprodukte, die gebildet werden:

Oxidation: Verschiedene oxidierte Metaboliten.

Reduktion: Amin-Derivate.

Substitution: Modifizierte Piperazin-Derivate

Vergleich Mit ähnlichen Verbindungen

Flunarizine: Another calcium channel blocker with a similar chemical structure and pharmacological profile.

Piracetam: Often used in combination with cinnarizine to enhance brain oxygen supply and improve cognitive function.

Uniqueness of this compound: this compound’s unique combination of calcium channel blocking and antihistaminic properties makes it particularly effective in treating vestibular disorders and motion sickness. Its ability to bind to multiple receptor types also contributes to its broad therapeutic applications .

Eigenschaften

IUPAC Name |

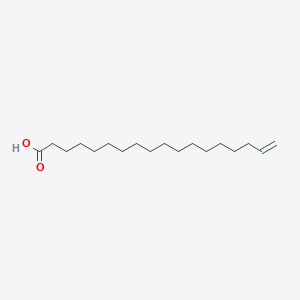

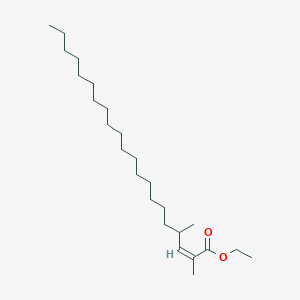

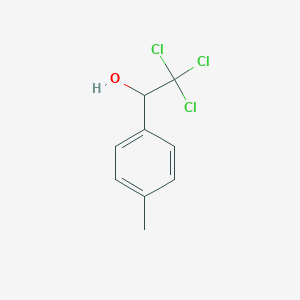

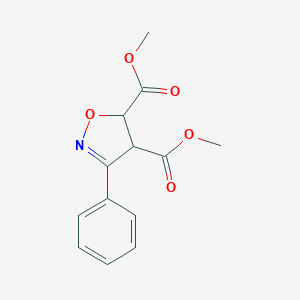

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7002-58-6 (di-hydrochloride) | |

| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80859311 | |

| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16699-20-0, 298-57-7 | |

| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnarizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cinnarizine exert its anti-vertigo and anti-motion sickness effects?

A: this compound primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into vestibular hair cells in the inner ear []. This inhibition reduces the excitability of these cells, which are responsible for sensing head movements and contributing to balance and spatial orientation. By stabilizing the vestibular system, this compound alleviates symptoms of vertigo and motion sickness.

Q2: Does this compound interact with histamine receptors?

A: Yes, this compound also exhibits antihistaminic properties by blocking histamine H1 receptors [, ]. This action contributes to its effectiveness against allergic conditions and may play a role in its anti-vertigo effects.

Q3: What is the role of calcium antagonism in this compound's therapeutic effects?

A: [, ] this compound's calcium channel blocking activity is central to many of its therapeutic effects. It inhibits calcium influx into vascular smooth muscle cells, leading to vasodilation and improved blood flow, particularly in the cerebral circulation. This action is beneficial in conditions like cerebral arteriosclerosis and migraine. Additionally, calcium antagonism in other tissues like the tracheal smooth muscle contributes to its anti-allergic effects by inhibiting contractions triggered by histamine and leukotrienes [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H28N2 and its molecular weight is 368.52 g/mol.

Q5: Are there any spectroscopic techniques used to characterize this compound?

A: Yes, several spectroscopic methods are employed for this compound characterization. UV spectrophotometry is widely used for both qualitative and quantitative analysis of this compound in pharmaceutical formulations and biological samples [, , , ]. Proton nuclear magnetic resonance (1H-NMR) spectroscopy is utilized to confirm the formation of inclusion complexes with beta-cyclodextrin, which enhance its solubility [].

Q6: What is known about the stability of this compound?

A: this compound is known to be susceptible to degradation by light and heat []. To enhance its stability, various formulation strategies are employed, including the use of beta-cyclodextrin inclusion complexes [], solid dispersions with polymers like polyethylene glycol and polyvinyl pyrrolidone [], and encapsulation in nanocapsules using poly-D, L-lactide-co-glycolide (PLGA) [].

Q7: How is this compound absorbed and distributed in the body?

A: this compound is well-absorbed after oral administration, but its bioavailability is relatively low due to extensive first-pass metabolism [, ]. It is highly lipophilic and distributes widely into tissues, including the brain, lungs, and liver [, ]. The use of lipid-based formulations, like oleic acid solutions, has been shown to enhance its oral bioavailability in beagle dogs [].

Q8: What is the primary route of this compound elimination?

A: this compound is primarily metabolized in the liver and excreted in the bile and urine [].

Q9: Are there any specific analytical methods for quantifying this compound in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, including UV and fluorometric detection, has been widely employed for quantifying this compound in plasma and tissues [, , ]. Recently, a more rapid and environmentally friendly method using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has also been developed for this compound analysis in rat plasma [].

Q10: What are the common side effects associated with this compound?

A: [, ] While generally well-tolerated, this compound can cause drowsiness, dry mouth, and weight gain as common side effects. These effects are primarily attributed to its antihistaminic and calcium channel blocking properties.

Q11: What strategies are employed to enhance the solubility and bioavailability of this compound?

A: [, , , ] Several approaches are investigated to improve this compound's pharmaceutical properties. These include:

- Solid dispersions: Formulating this compound as solid dispersions with polymers like polyethylene glycol (PEG) and polyvinyl pyrrolidone (PVP) enhances its dissolution rate and, consequently, its bioavailability [].

- Inclusion complexes: Forming inclusion complexes with beta-cyclodextrin improves the aqueous solubility of this compound [].

- Lipid-based formulations: Dissolving this compound in lipids like oleic acid increases its dissolution rate and absorption in the gastrointestinal tract, as demonstrated in beagle dogs [].

- Nanoencapsulation: Encapsulating this compound in biodegradable polymers like PLGA provides a controlled release profile and enhances its delivery to target tissues [].

Q12: What are some promising areas for future research on this compound?

A12: Despite its established use for several conditions, this compound continues to be an intriguing molecule for further research. Some promising areas include:

- Investigating its potential as an atypical antipsychotic: [] this compound's D2 receptor antagonism and promising preclinical data in animal models of psychosis warrant further investigation in clinical trials for potential antipsychotic applications.

- Exploring its role in neuroprotection: [, ] Given its calcium channel blocking and antioxidant properties, further studies on this compound's potential neuroprotective effects in conditions like stroke and Alzheimer's disease are warranted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

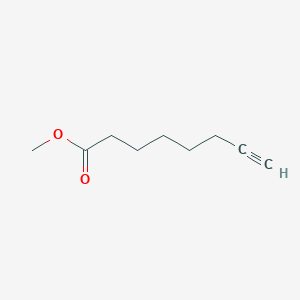

![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)

![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)